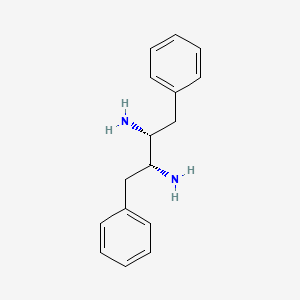
(2R,3R)-1,4-diphenylbutane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1,4-diphenylbutane-2,3-diamine is a chiral diamine compound with two phenyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1,4-diphenylbutane-2,3-diamine typically involves the reduction of corresponding diketones or diimines. One common method is the reduction of 1,4-diphenylbutane-2,3-dione using a chiral reducing agent to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst, such as a chiral rhodium or ruthenium complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient chiral catalysts to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to achieve the desired stereoselectivity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1,4-diphenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or diketones.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a chiral catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or imines.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2R,3R)-1,4-diphenylbutane-2,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which (2R,3R)-1,4-diphenylbutane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and catalytic processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol: Another chiral compound with multiple phenyl groups, used in host-guest chemistry.
(2R,3R)-2,3-butanediol: A chiral diol with applications in asymmetric synthesis.
Uniqueness
(2R,3R)-1,4-diphenylbutane-2,3-diamine is unique due to its specific chiral centers and the presence of two phenyl groups, which provide distinct steric and electronic properties. These characteristics make it particularly valuable in asymmetric synthesis and catalysis, where precise control over stereochemistry is essential .
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(2R,3R)-1,4-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2/t15-,16-/m1/s1 |
InChI Key |
MAJWDNIRYJWIQU-HZPDHXFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](CC2=CC=CC=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


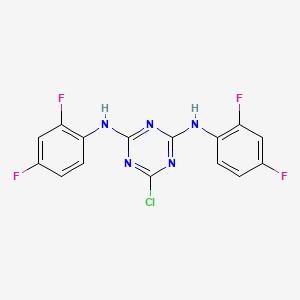


![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
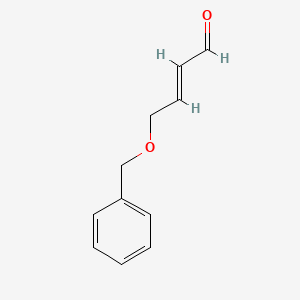
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
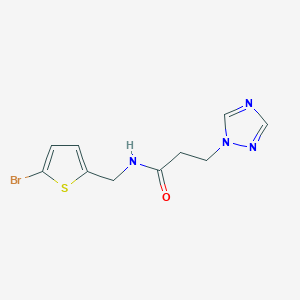
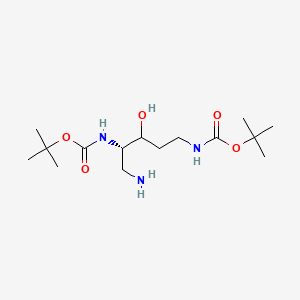
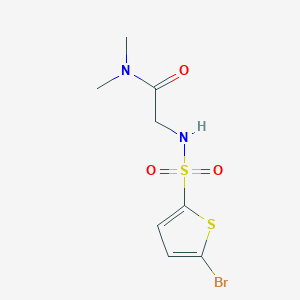
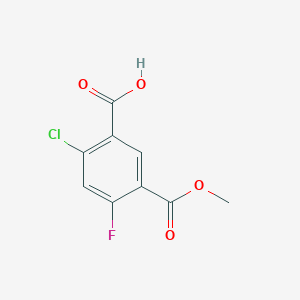
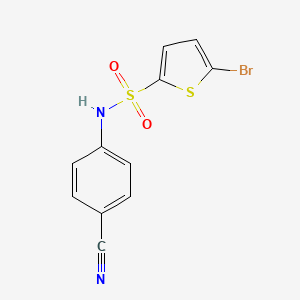
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)

![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
